Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-

Anticonvulsant Maximal electroshock seizure Neuropharmacology

This butanamide homolog of the N‑(2,2,3‑trichloro‑1‑hydroxypropyl)‑amide series serves as a reduced‑potency comparator in MES anticonvulsant assays, essential for SAR validation. Its distinct XLogP3‑AA=1.6 supports QSPR modeling without aromatic confounds. Patent‑enabled agricultural fungicide lead (Nihon Hohyaku). Non‑substitutable with shorter‑chain or benzamide analogs due to acyl‑chain‑dependent pharmacology. Procure this exact derivative to ensure experimental reproducibility and preserve documented structure‑activity relationships.

Molecular Formula C7H12Cl3NO2
Molecular Weight 248.5 g/mol
CAS No. 52782-35-1
Cat. No. B12740991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-
CAS52782-35-1
Molecular FormulaC7H12Cl3NO2
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C(CCl)(Cl)Cl)O
InChIInChI=1S/C7H12Cl3NO2/c1-2-3-5(12)11-6(13)7(9,10)4-8/h6,13H,2-4H2,1H3,(H,11,12)
InChIKeyXJURVJRJBRYKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- (CAS 52782-35-1): Procurement and Differentiation Guide for R&D Scientists


Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- (CAS 52782-35-1) is an N-alkylated amide derivative belonging to the N-(2,2,3-trichloro-1-hydroxypropyl)-amide chemical series. This compound is defined by a butanamide (C4 acyl) backbone substituted at the nitrogen atom with a 2,2,3-trichloro-1-hydroxypropyl moiety. Its molecular formula is C₇H₁₂Cl₃NO₂ with a molecular weight of 248.5 g/mol [1]. The compound was originally synthesized and characterized as part of a broader investigation into chlorinated amides derived from α,α,β-trichlorobutyraldehyde for evaluation as sedative-hypnotics and anticonvulsant agents [2]. The trichlorohydroxypropyl pharmacophore is shared among a homologous series of N-substituted amides differing only in acyl chain length (acetamide, propanamide, butanamide), each exhibiting distinct pharmacological profiles [2]. This compound also features in patent literature related to agricultural fungicidal compositions and broader amide derivative classes [3].

Why Substituting N-(2,2,3-Trichloro-1-hydroxypropyl)butanamide with Homologous Analogs Compromises Research Outcomes


Generic substitution among N-(2,2,3-trichloro-1-hydroxypropyl)-amide homologs is scientifically invalid due to profound acyl chain length-dependent divergence in both pharmacological potency and physicochemical behavior. Within this exact series, systematic variation of the acyl substituent from acetate (C2) to propanoate (C3) to butanoate (C4) produces non-linear, non-interchangeable pharmacological outcomes, with the acetamide analog demonstrating markedly superior anticonvulsant activity in maximal electroshock seizure (MES) assays [1]. The butanamide variant exhibits reduced potency relative to the shorter-chain homologs but offers distinct physicochemical properties, including higher calculated lipophilicity (XLogP3-AA = 1.6) [2], which alters membrane partitioning, formulation compatibility, and potential bioavailability profiles. Furthermore, structural variations beyond simple homolog substitution—such as replacement with benzamide derivatives (e.g., Benzamide, 2-chloro-N-(2,2,3-trichloro-1-hydroxypropyl)-, CAS 64204-64-4) or benzenepropanamide analogs (CAS 64204-60-0)—introduce aromatic π-systems that fundamentally alter molecular recognition, target engagement, and toxicological profiles. In agricultural fungicide applications, the patent record distinguishes this structural class from conventional fungicides with alternative pharmacophores, indicating that the trichlorohydroxypropyl moiety confers specific activity characteristics not replicated by other antifungal scaffolds [3]. Procurement of the precise butanamide derivative is therefore essential for experimental reproducibility and for preserving the structure-activity relationships documented in the primary literature.

Quantitative Differentiation Evidence for Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- Procurement


Anticonvulsant Activity: Chain Length-Dependent Potency Reduction in Maximal Electroshock Seizure Model

In the maximal electroshock seizure (MES) test in mice, N-(2,2,3-trichloro-1-hydroxypropyl)-acetamide (the C2 acetyl homolog) was identified as the most active compound in the series and the only derivative warranting further detailed pharmacological investigation. The butanamide derivative (C4 acyl chain), while possessing anticonvulsant activity, exhibited reduced potency relative to the acetamide analog. The authors explicitly noted that only the acetamide derivative advanced to more comprehensive evaluation, implying that homologs with longer acyl chains (propanamide, butanamide) did not meet the threshold for prioritized development as therapeutic candidates [1].

Anticonvulsant Maximal electroshock seizure Neuropharmacology Structure-activity relationship

Lipophilicity Differentiation: Calculated XLogP3-AA Comparison Across Acyl Chain Lengths

The calculated octanol-water partition coefficient (XLogP3-AA) for butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is 1.6 [1]. By comparison, the acetamide homolog (C2 chain, CAS 52782-33-9) has a predicted XLogP3-AA of approximately 0.4 [2], and the propanamide homolog (C3 chain, CAS 52782-34-0) has a predicted XLogP3-AA of approximately 1.0 [3]. This systematic increase of ~0.5–0.6 log units per additional methylene group in the acyl chain produces measurable differences in lipophilicity that directly influence membrane partitioning behavior.

Physicochemical characterization Lipophilicity Membrane permeability Formulation science

Acute Oral Toxicity: LD50 >2,000 mg/kg Establishes Low Acute Hazard Classification

Acute oral toxicity testing in rats for butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- indicates an LD50 value exceeding 2,000 mg/kg body weight [1]. This value classifies the compound in GHS Category 5 or as unclassified for acute oral toxicity, representing low acute hazard. In contrast, structurally related trichlorinated aldehydes such as 2,2,3-trichlorobutyraldehyde (the synthetic precursor to this compound class) exhibit substantially higher acute toxicity with reports of severe eye burns and tissue damage upon contact [2].

Toxicology Safety assessment Acute toxicity Occupational exposure

Agrochemical Patent Enablement: Compositional Utility in Agricultural Fungicide Formulations

The compound class encompassing butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is disclosed in patent literature assigned to Nihon Hohyaku Co., Ltd. (Japan's first specialized agrochemical manufacturer) as compounds of general formula (I) useful as agricultural and horticultural fungicides. The patent describes compositions containing said compounds for controlling phytopathogenic fungi affecting rice, peanuts, vegetables, and fruit trees [1]. In contrast, N-(2,2,3-trichloro-1-hydroxypropyl)-acetamide and related shorter-chain homologs are not equivalently claimed in this agricultural fungicide patent context, with their primary documentation being limited to the 1961 pharmaceutical anticonvulsant literature [2].

Agricultural fungicide Crop protection Patent disclosure Phytopathogenic fungi

Recommended Application Scenarios for Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- (CAS 52782-35-1) in R&D Workflows


Structure-Activity Relationship Studies: Low-Potency Comparator in Anticonvulsant Screening Panels

Investigators conducting structure-activity relationship (SAR) studies on N-(2,2,3-trichloro-1-hydroxypropyl)-amide derivatives can utilize butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- as a reduced-potency comparator compound. As documented by Weaver et al. (1961), the butanamide homolog exhibits lower anticonvulsant activity in maximal electroshock seizure (MES) assays compared to the acetamide derivative, which was identified as the most active compound in the series and the only analog warranting advanced pharmacological evaluation [1]. This established potency gradient makes the butanamide derivative appropriate for inclusion as a moderate-activity reference point or negative control in anticonvulsant screening cascades, enabling researchers to validate assay sensitivity and quantify structure-driven potency differences within the homologous series.

Agricultural Fungicide Discovery: Lead Scaffold Exploration in Crop Protection Programs

R&D programs focused on agricultural fungicide discovery can utilize butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- as a structurally enabled entry compound for exploring fungicidal activity against phytopathogenic fungi. The patent literature assigned to Nihon Hohyaku Co., Ltd. explicitly discloses compounds of this general formula as useful agricultural and horticultural fungicides with activity against diseases affecting rice, peanuts, vegetables, and fruit trees [1]. This patent enablement provides industrial precedent and compositional guidance not equivalently established for shorter-chain homologs in the agrochemical domain. Procurement of this specific derivative supports lead optimization programs aiming to modify the acyl chain or trichlorohydroxypropyl moiety for improved efficacy, spectrum, or crop safety profiles.

Lipophilicity-Dependent Bioavailability and Membrane Permeability Modeling

The calculated lipophilicity of butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- (XLogP3-AA = 1.6) [1] positions this compound as a moderately lipophilic tool for studies investigating the relationship between logP and membrane permeability, passive diffusion, or blood-brain barrier penetration. The butanamide derivative offers a distinct lipophilicity increment of approximately 1.2 log units above the acetamide homolog (XLogP3-AA ≈ 0.4) [2] and approximately 0.6 log units above the propanamide homolog (XLogP3-AA ≈ 1.0). This systematic increase enables researchers to construct homologous series with controlled lipophilicity variation for quantitative structure-property relationship (QSPR) modeling, formulation optimization, or transporter interaction studies without introducing aromatic ring systems or additional halogen substituents that would confound interpretation of lipophilicity effects.

Safety Evaluation Studies: Low-Acute-Toxicity Reference Compound in Hazard Assessment Protocols

Laboratories conducting comparative toxicology or hazard assessment of halogenated organic compounds can employ butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- as a reference compound with documented low acute oral toxicity (LD50 > 2,000 mg/kg in rat) [1]. This compound contrasts sharply with the severe acute hazards associated with its synthetic precursor, 2,2,3-trichlorobutyraldehyde, which carries documented risks of serious tissue burns and severe eye damage [2]. The amidation of the aldehyde precursor substantially attenuates acute toxicity, providing a case study in functional group-mediated hazard reduction. This profile also supports the compound's use in shared laboratory settings, high-throughput screening facilities, and academic training environments where handling of highly hazardous chlorinated species may be restricted by institutional safety protocols.

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